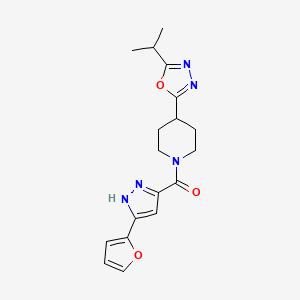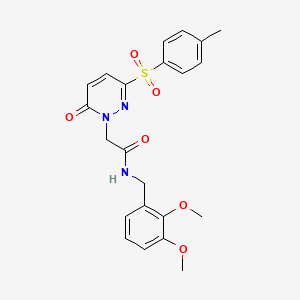
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, also known as CCN1, is a chemical compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may also inhibit the activity of other enzymes and signaling pathways that are involved in cancer and other diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory and anticancer effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, and it may also inhibit the growth and proliferation of cancer cells. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of PDE4, which could have therapeutic potential for a range of inflammatory and autoimmune diseases. Additionally, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may have potential as a treatment for certain types of cancer, and future research could explore this possibility further. Finally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide and its potential applications in a range of diseases and conditions.
Synthesemethoden
The synthesis of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide involves several steps, including the reaction of 5-chloro-2-cyanophenol with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and sulfonyl chloride to form the desired product. The yield of this synthesis method is typically high, and the purity of the resulting compound is also high.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and other diseases. It has been shown to have potent anti-inflammatory effects, and it may also have anticancer properties. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been used in vitro and in vivo studies, and it has been shown to be effective in a range of experimental models.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-2-1-11(10-18)13(9-12)19-16(21)14-3-4-15(25-14)26(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNORHNERCSXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

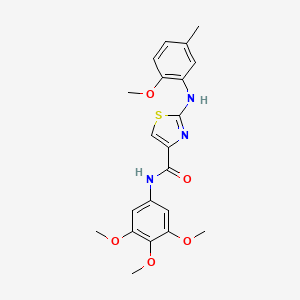

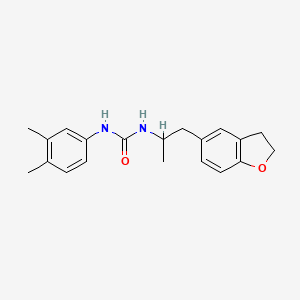

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2794087.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
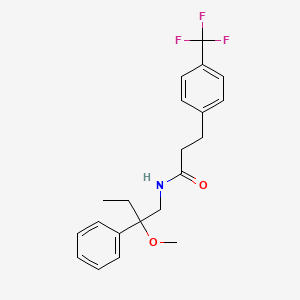
![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)
